

Application Notes and Protocols for Frentizole in Mouse Models

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Compound of Interest

Compound Name: Frentizole

Cat. No.: B1674154

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Introduction

Frentizole is an immunoregulatory agent with a multifaceted mechanism of action, making it a compound of interest for various therapeutic applications. Initially investigated for its immunosuppressive properties, recent studies have unveiled its potential as an antitumor agent. This document provides detailed application notes and protocols for the use of **Frentizole** in mouse models, catering to research in both autoimmune diseases and oncology.

Mechanism of Action

Frentizole exerts its biological effects through several mechanisms:

- **Immunosuppression:** **Frentizole** has been shown to suppress lymphocyte proliferation, suggesting its utility in models of autoimmune disease. It appears to have a preferential effect on the cytotoxic/suppressor subpopulation of human T lymphocytes[1].
- **Antitumor Activity via Tubulin Inhibition:** More recent findings have identified **Frentizole** as a tubulin polymerization inhibitor. By binding to tubulin, it disrupts microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells[2]. This mechanism is a cornerstone of its potential as an anticancer agent.

- Other Potential Mechanisms: Research on **Frentizole** derivatives suggests a potential for mTOR inhibition, a key pathway in cell growth and proliferation[1]. **Frentizole** is also known to be an inhibitor of the A β -ABAD (amyloid-beta-binding alcohol dehydrogenase) interaction, which has implications for neurodegenerative diseases[3].

Signaling Pathway

The primary signaling pathway affected by **Frentizole** in the context of its antitumor activity is the disruption of microtubule dynamics.



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Caption: **Frentizole**'s antitumor mechanism of action.

Application in Autoimmune Disease Mouse Models

Frentizole has shown efficacy in preclinical models of autoimmune diseases, such as systemic lupus erythematosus (SLE). The NZB/NZW F1 hybrid mouse is a well-established model that spontaneously develops an autoimmune disease closely resembling human SLE.

Quantitative Data from NZB/NZW Mouse Model

Parameter	Low-Dose Frentizole (8 mg/kg/day)	High-Dose Frentizole (80-84 mg/kg/day)	Control (No Treatment)	Reference
Mean Lifespan	~38 weeks	~61 weeks (significantly longer)	~38 weeks	[4]
Peripheral Blood Leukocyte Count	3217/ μ L	3450/ μ L	4160/ μ L	[4]
Terminal Neutrophil Counts	Significantly increased	Significantly increased	Normal	[4]

Experimental Protocol: Frentizole in NZB/NZW Lupus Model

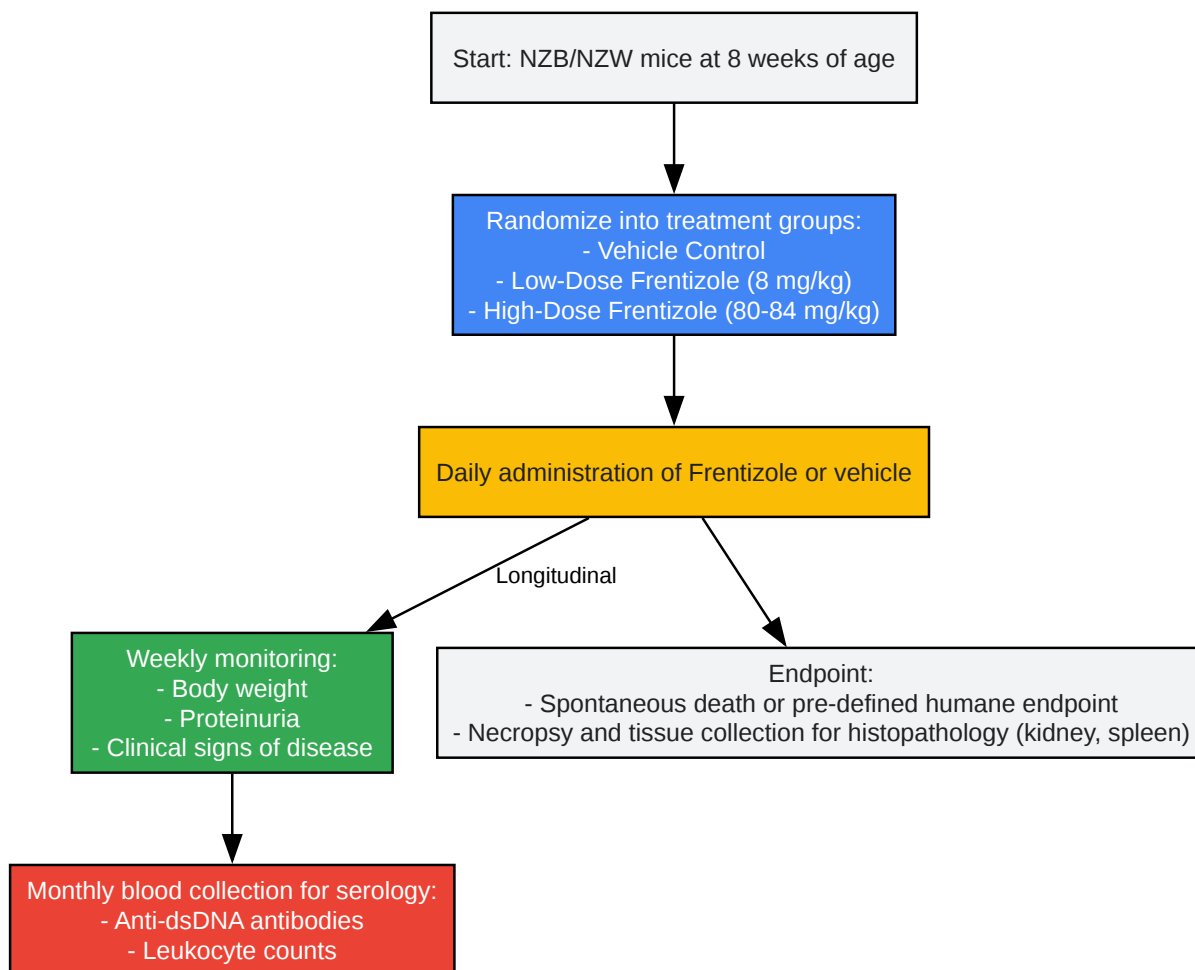
1. Animal Model:

- Female NZB/NZW F1 mice are typically used as they develop a more severe disease phenotype.
- Disease onset is characterized by the appearance of anti-dsDNA antibodies and proteinuria, usually between 5-6 months of age.

2. **Frentizole** Formulation and Administration:

- Vehicle Preparation (Recommended): A common vehicle for oral administration of hydrophobic compounds like **Frentizole** is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Alternatively, for subcutaneous or intraperitoneal administration, **Frentizole** can be dissolved in DMSO and then diluted in saline or PBS to the final concentration, ensuring the final DMSO concentration is low (typically <10%) to avoid toxicity. For oral gavage, **Frentizole** can also be suspended in corn oil.
- Dosing:
 - Low dose: 8 mg/kg/day
 - High dose: 80-84 mg/kg/day
- Administration Route: While not explicitly stated in all studies, oral gavage is a common method for daily drug administration in long-term studies. Subcutaneous injection is another viable option.
- Dosing Schedule: Daily administration is recommended.

3. Experimental Workflow:





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